4-(4-oxoquinazolin-3(4H)-yl)butanoic acid 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 25818-89-7
VCID: VC3907928
InChI: InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

CAS No.: 25818-89-7

Cat. No.: VC3907928

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid - 25818-89-7

Specification

CAS No. 25818-89-7
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 4-(4-oxoquinazolin-3-yl)butanoic acid
Standard InChI InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16)
Standard InChI Key YDSMKDAFGDSYPS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid features a quinazolinone core fused with a butanoic acid substituent. The IUPAC name, 4-(4-oxo-3(4H)-quinazolinyl)butanoic acid, reflects its bicyclic structure, where the 4-oxo group and the butanoic acid side chain contribute to its unique reactivity . Key identifiers include:

PropertyValueSource
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}PubChem
InChI Code1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16)Sigma-Aldrich
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)OPubChem
Melting PointNot reported-
SolubilityLimited data; soluble in polar aprotic solvents-

The planar quinazolinone ring system enables π-π stacking interactions, while the butanoic acid moiety introduces hydrogen-bonding capabilities, influencing its solubility and crystallinity .

Spectroscopic and Analytical Data

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves cyclocondensation reactions. A common route begins with anthranilic acid derivatives, which undergo cyclization in the presence of triethyl orthoacetate to form the quinazolinone core. Subsequent alkylation with bromobutanoic acid introduces the side chain. For example:

  • Cyclization: Heating anthranilic acid with triethyl orthoacetate in glacial acetic acid yields 4-hydroxyquinazoline.

  • Alkylation: Reacting 4-hydroxyquinazoline with ethyl 4-bromobutanoate, followed by alkaline hydrolysis, produces the target compound.

Alternative methods leverage phosphazo compounds as coupling agents. A study demonstrated that refluxing 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyric acid with phosphazo reagents in toluene generates N-substituted amides in 60–81% yields . This approach highlights the compound’s versatility as a building block for derivatization.

Industrial Manufacturing Considerations

Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors and automated systems optimize reaction parameters (e.g., temperature, residence time) to enhance yield. Post-synthesis purification often employs recrystallization or column chromatography, though specific protocols are proprietary.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The quinazolinone core undergoes oxidation in acidic or alkaline media, yielding derivatives such as quinazoline-diones. For instance, treatment with potassium permanganate (KMnO4\text{KMnO}_4) oxidizes the 4-oxo group to a carboxylate, altering electronic properties. Conversely, sodium borohydride (NaBH4\text{NaBH}_4) reduces the core to dihydroquinazolinones, modulating biological activity.

Nucleophilic Substitution

The butanoic acid side chain participates in nucleophilic acyl substitution. Reaction with amines or alcohols forms amides or esters, respectively, expanding structural diversity. For example:

R-NH2+4-(4-oxoquinazolin-3(4H)-yl)butanoic acidR-NH-CO-(CH2)3-quinazolinone+H2O\text{R-NH}_2 + \text{4-(4-oxoquinazolin-3(4H)-yl)butanoic acid} \rightarrow \text{R-NH-CO-(CH}_2\text{)}_3\text{-quinazolinone} + \text{H}_2\text{O}

This reactivity underpins its utility in drug discovery .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey Structural DifferenceBiological Activity
4(3H)-QuinazolinoneLacks butanoic acid side chainWeak antibacterial activity
6,7-Dimethoxy-4-oxoquinazolinoneMethoxy groups at 6,7 positionsEnhanced anticancer activity
2-Methyl-4(3H)-quinazolinoneMethyl group at 2-positionReduced solubility

The butanoic acid moiety in 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid confers superior solubility and binding kinetics compared to simpler quinazolinones .

Industrial and Research Applications

Pharmaceutical Development

This compound serves as a precursor for antibacterials and anticancer agents. Derivatives with modified side chains (e.g., amides, esters) are under investigation for improved pharmacokinetics .

Agricultural Chemistry

Quinazolinone derivatives are explored as fungicides and herbicides. The butanoic acid side chain may enhance soil mobility, though environmental toxicity studies are pending.

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